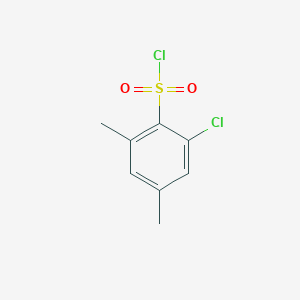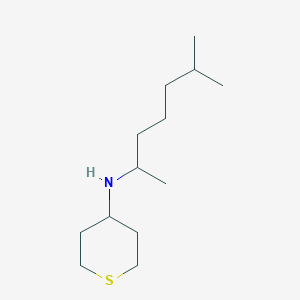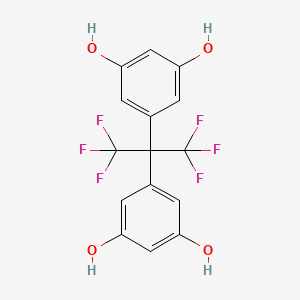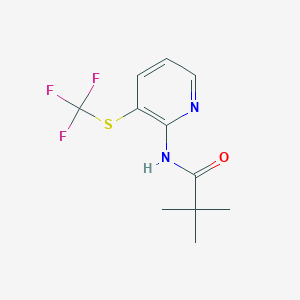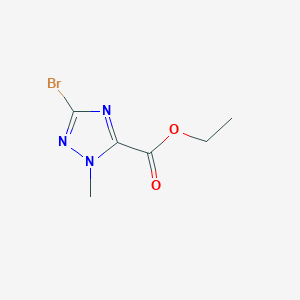
((2,5-Dioxopyrrolidin-1-yl)thio)methyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a thioester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable thiol and a propionate derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-yl acetamide as a starting material, which is then reacted with a thiol under specific conditions to form the desired thioester compound .
Industrial Production Methods
Industrial production of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to create covalent inhibitors that target specific enzymes .
Medicine
In medicine, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mécanisme D'action
The mechanism of action of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate involves its interaction with specific molecular targets, such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Similar structure but lacks the thioester group.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a cyano group instead of a thioester.
2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex derivative with additional functional groups.
Uniqueness
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is unique due to its thioester functional group, which imparts distinct reactivity and potential for covalent modification of proteins. This makes it particularly valuable in the development of covalent inhibitors and other bioactive molecules .
Propriétés
Formule moléculaire |
C8H11NO4S |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl)sulfanylmethyl propanoate |
InChI |
InChI=1S/C8H11NO4S/c1-2-8(12)13-5-14-9-6(10)3-4-7(9)11/h2-5H2,1H3 |
Clé InChI |
AOCQBMSLTVQHTG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCSN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


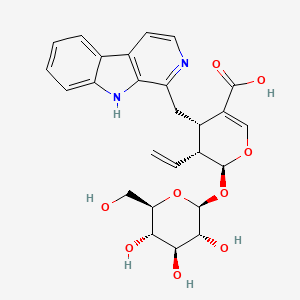
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
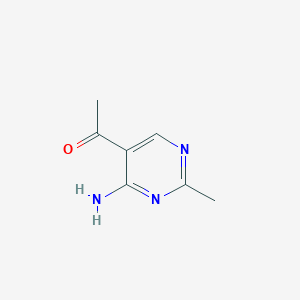
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
